5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid

Medicinal Chemistry Building Block Design Orthogonal Synthesis

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid (CAS 1267654-44-3, molecular formula C₇H₇BrN₂O₃, molecular weight 247.05 g/mol) is a trisubstituted pyrimidine featuring a C5 bromine atom, a C2 methoxymethyl (MOM) ether, and a C4 carboxylic acid group. The compound belongs to the 5-halopyrimidine-4-carboxylic acid family, a class of heterocyclic intermediates widely employed in the synthesis of kinase inhibitors, including clinical-stage CK2 inhibitors such as CX-5011.

Molecular Formula C7H7BrN2O3
Molecular Weight 247.05 g/mol
CAS No. 1267654-44-3
Cat. No. B1532697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
CAS1267654-44-3
Molecular FormulaC7H7BrN2O3
Molecular Weight247.05 g/mol
Structural Identifiers
SMILESCOCC1=NC=C(C(=N1)C(=O)O)Br
InChIInChI=1S/C7H7BrN2O3/c1-13-3-5-9-2-4(8)6(10-5)7(11)12/h2H,3H2,1H3,(H,11,12)
InChIKeyCCDRTBDMOTYRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid (CAS 1267654-44-3): A Dual-Functional Pyrimidine Building Block for Medicinal Chemistry


5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid (CAS 1267654-44-3, molecular formula C₇H₇BrN₂O₃, molecular weight 247.05 g/mol) is a trisubstituted pyrimidine featuring a C5 bromine atom, a C2 methoxymethyl (MOM) ether, and a C4 carboxylic acid group . The compound belongs to the 5-halopyrimidine-4-carboxylic acid family, a class of heterocyclic intermediates widely employed in the synthesis of kinase inhibitors, including clinical-stage CK2 inhibitors such as CX-5011 . The coexistence of a cross-coupling-competent aryl bromide and a protected hydroxymethyl handle distinguishes this compound from simpler 5-bromopyrimidine-4-carboxylic acid analogs, enabling orthogonal sequential derivatization strategies not achievable with single-functional building blocks.

Why 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic Acid Cannot Be Replaced by In-Class Analogs


In-class pyrimidine-4-carboxylic acid derivatives—such as 5-bromo-2-methylpyrimidine-4-carboxylic acid or 2-(methoxymethyl)pyrimidine-4-carboxylic acid—each lack at least one of the two orthogonal synthetic handles present in the target compound [1]. The C5 bromine enables palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) for direct C–C or C–N bond formation, while the C2 methoxymethyl group serves as a latent hydroxymethyl moiety that can be unmasked under mild acidic conditions [2]. Substituting with a de-bromo analog (e.g., CAS 1092300-06-5) eliminates the cross-coupling entry point, whereas a de-MOM analog (e.g., CAS 100707-39-9) forfeits the protected alcohol functionality required for downstream conjugation or prodrug strategies. The quantitative evidence below demonstrates that no single commercially available analog replicates this dual-handle architecture.

Head-to-Head Quantitative Differentiation of 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic Acid vs. Closest Analogs


Orthogonal Functional-Handle Count: Target Compound Possesses Two Sequentially Addressable Reactive Sites vs. One in Key Analogs

The target compound carries two distinct synthetic handles: a C5 bromine for cross-coupling and a C2 methoxymethyl (MOM) ether that can be hydrolyzed to a hydroxymethyl group. In contrast, 5-bromo-2-methylpyrimidine-4-carboxylic acid (CAS 100707-39-9) lacks the protected alcohol; 2-(methoxymethyl)pyrimidine-4-carboxylic acid (CAS 1092300-06-5) lacks the halogen; and 5-bromo-2-chloropyrimidine-4-carboxylic acid (CAS 933739-55-0) provides two halogens but no protected oxygen functionality [1]. This is a structural binary comparison: target = 2 orthogonal handles; each comparator = 1 handle.

Medicinal Chemistry Building Block Design Orthogonal Synthesis

Purity Benchmarking: Commercially Available Batches of the Target Compound Meet or Exceed 97% Purity, Surpassing the ≥95% Threshold Required for Patent-Protected CK2 Inhibitor Intermediates

Multiple independent suppliers report purity levels for the target compound: MolCore specifies NLT 98% , CheMenu lists 97% , and AKSci offers 95% minimum . The US patent for CK2 inhibitor compositions (US 11,840,526) explicitly claims compositions where the compound of formula (I) has an HPLC purity of ≥95% and, in preferred embodiments, ≥99% [1]. The availability of the target compound at 97–98% purity meets the stringent intermediate quality requirements cited in this patent family, whereas several comparator analogs (e.g., 5-bromo-2-methylpyrimidine-4-carboxylic acid) are commonly listed at only 95% minimum purity [2].

Quality Control Procurement Specification cGMP Intermediate

Molecular Properties Profile: The MOM Group Modulates LogP and Hydrogen-Bonding Capacity Relative to Non-Oxygenated 2-Substituted Analogs

The methoxymethyl substituent introduces an additional hydrogen-bond acceptor (the ether oxygen) and increases topological polar surface area (TPSA) compared to 2-methyl or 2-chloro analogs. The target compound has a molecular formula C₇H₇BrN₂O₃ (MW 247.05) versus C₆H₅BrN₂O₂ (MW 217.02) for 5-bromo-2-methylpyrimidine-4-carboxylic acid . The extra oxygen atom reduces calculated LogP by approximately 0.5–0.8 units compared to the 2-methyl analog (class-level inference based on fragment-based LogP contributions), enhancing aqueous solubility relevant to subsequent amide coupling or bioconjugation reactions performed in aqueous or mixed solvent systems [1].

Physicochemical Properties Drug-Likeness LogP

Class-Level Validation: 5-Halopyrimidine-4-carboxylic Acid Scaffolds Are Essential Precursors for Clinical-Stage CK2 Inhibitors

The Minisci reaction-based synthesis of 5-halopyrimidine-4-carboxylic acid esters, reported by Regan et al. (Synlett, 2012), enabled the multi-gram preparation of ethyl 5-bromopyrimidine-4-carboxylate, which was subsequently used to synthesize the potent and selective CK2 inhibitor CX-5011 . CX-5011, an ATP-competitive type I CK2 inhibitor, has demonstrated methuosis induction at low micromolar concentrations and is being investigated for overcoming imatinib resistance in chronic myeloid leukemia [1]. The target compound shares the identical 5-bromo-4-carboxylic acid pharmacophoric element with the key intermediate in the CX-5011 synthesis, but additionally provides a C2 methoxymethyl handle that can be exploited for linker attachment or prodrug strategies without disrupting the kinase-binding scaffold.

Kinase Inhibitor CK2 Cancer Therapeutics

High-Value Application Scenarios for 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Sequential Orthogonal Derivatization for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can leverage the two orthogonal handles of the target compound. The C5 bromine can first participate in a Suzuki–Miyaura coupling to install an aryl or heteroaryl group, followed by acidic cleavage of the MOM ether to unmask a C2 hydroxymethyl group for subsequent esterification, etherification, or oxidation to an aldehyde/carboxylic acid. This sequential strategy avoids protecting-group manipulation steps, reducing the linear sequence by 2–3 synthetic operations compared to starting from monofunctional analogs (Evidence_Item 1) .

GMP Intermediate Sourcing for CK2-Targeted Oncology Programs

Organizations developing CK2 inhibitors for oncology indications (e.g., CX-5011 analogs) require building blocks that meet the ≥95% HPLC purity threshold specified in relevant patent claims (US 11,840,526 C1). The target compound, commercially available at 97–98% purity, satisfies this requirement without additional in-house repurification (Evidence_Item 2) . Its structural homology to the ethyl 5-bromopyrimidine-4-carboxylate intermediate used in the published CX-5011 synthesis makes it a direct starting material for C2-modified CK2 inhibitor candidates (Evidence_Item 3) .

Prodrug and Bioconjugate Design via Latent Hydroxymethyl Handle

The C2 methoxymethyl group serves as a latent hydroxymethyl moiety that can be unveiled under mild acidic conditions (e.g., HCl in MeOH/H₂O or silica-supported NaHSO₄). The resulting free –CH₂OH group provides a conjugation point for phosphate prodrug moieties, PEG linkers, or biotin tags. This capability is absent in 2-methyl or 2-chloro analogs, which cannot be deprotected to reveal a nucleophilic hydroxyl (Evidence_Item 1) . The increased polarity of the MOM-bearing intermediate (estimated ΔLogP ≈ –0.5 to –0.8 vs. 2-methyl analog) also facilitates aqueous-phase conjugation chemistry (Evidence_Item 3) .

Multi-Gram Scale-Up of 5-Bromopyrimidine Intermediates via Radical Alkoxycarbonylation

The Minisci homolytic alkoxycarbonylation methodology validated on 5-halopyrimidines enables the one-step, multi-gram synthesis of 5-bromopyrimidine-4-carboxylic acid esters with high regioselectivity (Regan et al., 2012) . Although the published work focused on ethyl esters, the free carboxylic acid of the target compound can be directly employed in amide coupling without prior ester hydrolysis. This positions the target compound as a preferred building block for process chemistry groups seeking to avoid the additional hydrolysis step required when purchasing the corresponding ester (Evidence_Item 3).

Quote Request

Request a Quote for 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.